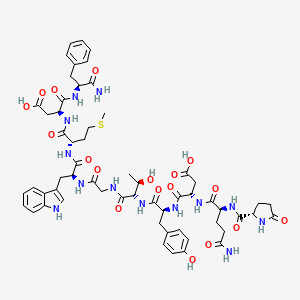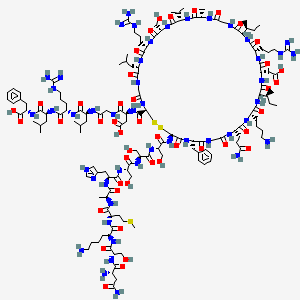
Melanocyte protein Pmel 17 precursor (44-59)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Melanocyte protein Pmel 17 precursor (44-59) is a segment of the larger melanocyte protein Pmel 17, also known as premelanosome protein. This protein is integral to the formation of melanosomes, which are specialized organelles within melanocytes responsible for the synthesis, storage, and transport of melanin. Melanin is the pigment that gives color to the skin, hair, and eyes. The Pmel 17 protein forms a fibrillar matrix within melanosomes, providing a scaffold for melanin deposition .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of melanocyte protein Pmel 17 precursor (44-59) typically involves recombinant DNA technology. The gene encoding the Pmel 17 protein is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: Industrial production of melanocyte protein Pmel 17 precursor (44-59) follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and downstream processing involves large-scale purification methods to isolate the protein. The use of genetically modified organisms and optimized growth conditions ensures high yield and purity of the protein .
化学反应分析
Types of Reactions: Melanocyte protein Pmel 17 precursor (44-59) undergoes several post-translational modifications, including glycosylation and proteolytic cleavage. These modifications are crucial for its proper function and localization within melanosomes .
Common Reagents and Conditions:
Glycosylation: Enzymes such as glycosyltransferases add sugar moieties to the protein.
Proteolytic Cleavage: Proteases, including proprotein convertases and members of the a disintegrin and metalloproteinase (ADAM) family, cleave the protein at specific sites
Major Products: The major products of these reactions are the mature forms of the Pmel 17 protein, which assemble into amyloid fibrils within melanosomes. These fibrils serve as a template for melanin deposition .
科学研究应用
Melanocyte protein Pmel 17 precursor (44-59) has several scientific research applications:
Biology: It is used to study the formation and function of melanosomes, as well as the process of melanogenesis.
Medicine: The protein is a critical melanoma antigen, making it a target for cancer immunotherapy. .
Industry: The protein’s role in pigmentation makes it relevant in cosmetic and dermatological research, particularly in the development of skin-lightening agents and treatments for hyperpigmentation
作用机制
The melanocyte protein Pmel 17 precursor (44-59) exerts its effects by forming a fibrillar matrix within melanosomes. This matrix provides a scaffold for the deposition of melanin, facilitating the efficient production and storage of the pigment. The protein undergoes several post-translational modifications, including glycosylation and proteolytic cleavage, which are essential for its proper function and localization .
相似化合物的比较
Glycoprotein 100 (gp100): Another melanocyte-specific protein involved in melanosome formation and pigmentation.
Silver locus protein homolog (SILV): A protein with similar functions in melanosome biogenesis and melanin synthesis
Uniqueness: Melanocyte protein Pmel 17 precursor (44-59) is unique in its ability to form amyloid fibrils within melanosomes, a feature not shared by all similar proteins. This property is crucial for its role in providing a scaffold for melanin deposition, distinguishing it from other melanocyte-specific proteins .
属性
CAS 编号 |
195523-86-5 |
|---|---|
分子式 |
C95H137N27O28 |
分子量 |
2105.27 |
序列 |
WNRQLYPEWTEAQRLD |
来源 |
Homo sapiens (human) |
储存 |
Common storage 2-8℃, long time storage -20℃. |
同义词 |
Melanocyte protein Pmel 17 precursor (44-59) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


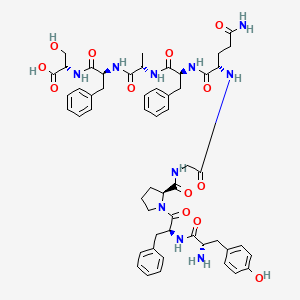

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B612709.png)
![4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B612710.png)
![6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid](/img/structure/B612711.png)
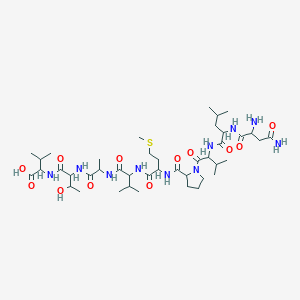
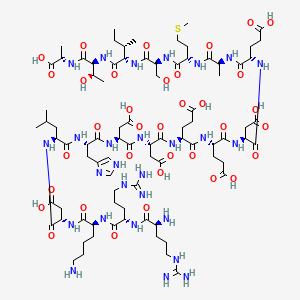
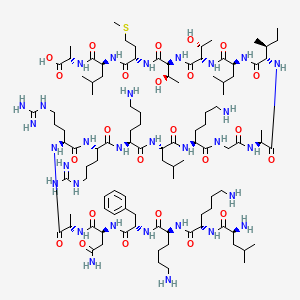
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid](/img/structure/B612723.png)
